tert-Butyl [1-(pyridin-4-ylmethyl)piperidin-4-yl]methylcarbamate
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Overview
Description
Tert-Butyl [1-(pyridin-4-ylmethyl)piperidin-4-yl]methylcarbamate: . Carbamates are derivatives of carbamic acid and are widely used in various fields such as pharmaceuticals, agriculture, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl [1-(pyridin-4-ylmethyl)piperidin-4-yl]methylcarbamate typically involves the following steps:
Formation of Piperidin-4-ylmethylamine: : This is achieved by reacting piperidine with an appropriate alkylating agent.
Introduction of the Pyridin-4-ylmethyl Group: : The piperidin-4-ylmethylamine is then reacted with pyridine-4-carbonyl chloride to introduce the pyridin-4-ylmethyl group.
Carbamate Formation: : Finally, the resulting compound is treated with tert-butyl chloroformate to form the carbamate group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, and the reaction conditions optimized for efficiency and yield. This might involve the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques to ensure the production of high-purity material.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl [1-(pyridin-4-ylmethyl)piperidin-4-yl]methylcarbamate: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: : Reduction reactions can be used to convert the carbamate group to a primary amine.
Substitution: : Nucleophilic substitution reactions can occur at the piperidine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: : Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products Formed
Oxidation: : Formation of pyridine-4-carboxylic acid derivatives.
Reduction: : Formation of piperidine derivatives.
Substitution: : Formation of various substituted piperidines.
Scientific Research Applications
Tert-Butyl [1-(pyridin-4-ylmethyl)piperidin-4-yl]methylcarbamate: has several applications in scientific research:
Chemistry: : It is used as a building block in the synthesis of more complex molecules.
Biology: : The compound can be used in the study of biological systems, particularly in the context of enzyme inhibition and receptor binding.
Industry: : It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which tert-Butyl [1-(pyridin-4-ylmethyl)piperidin-4-yl]methylcarbamate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The specific pathways involved depend on the context in which the compound is used, but generally, it may inhibit or activate certain biological processes through its binding to these targets.
Comparison with Similar Compounds
Tert-Butyl [1-(pyridin-4-ylmethyl)piperidin-4-yl]methylcarbamate: tert-Butyl (piperidin-4-ylmethyl)carbamate and tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate . These compounds share the tert-butyl carbamate group but differ in their substituents and core structures, leading to different chemical properties and applications.
Conclusion
This compound: is a versatile compound with significant potential in scientific research and industry. Its unique structure and reactivity make it a valuable tool in various fields, and ongoing research continues to uncover new applications and mechanisms of action.
Properties
IUPAC Name |
tert-butyl N-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)19-12-14-6-10-20(11-7-14)13-15-4-8-18-9-5-15/h4-5,8-9,14H,6-7,10-13H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYJQFUFNVTFEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(CC1)CC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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